molecular formula C24H20F2N4O4 B2367259 ethyl 6-(2,6-difluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534566-43-3

ethyl 6-(2,6-difluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2367259
CAS No.: 534566-43-3
M. Wt: 466.445
InChI Key: OMEZIRZPDWZRRN-HFTWOUSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of heterocyclic molecules featuring a fused tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) substituted with a benzoyl imino group, an ethyl carboxylate, and an alkyl chain at position 5. The 2,6-difluorobenzoyl moiety introduces electron-withdrawing effects and steric constraints, which may influence intermolecular interactions, solubility, and biological activity. Crystallographic refinement of such compounds often employs SHELX programs, which are widely used for small-molecule structure determination .

Properties

IUPAC Name

ethyl 6-(2,6-difluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N4O4/c1-3-11-30-20-14(23(32)29-12-6-5-10-18(29)27-20)13-15(24(33)34-4-2)21(30)28-22(31)19-16(25)8-7-9-17(19)26/h5-10,12-13H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEZIRZPDWZRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=NC(=O)C3=C(C=CC=C3F)F)C(=O)OCC)C(=O)N4C=CC=CC4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

The triazatricyclo core is synthesized via a cyclocondensation reaction between 4-aminopyridine derivatives and carbonyl precursors. In a representative procedure:

  • Reactants : 3-Amino-5-propylpyridin-2(1H)-one and glyoxal.
  • Conditions : Reflux in acetic acid (110°C, 12 h) under nitrogen.
  • Mechanism : Sequential imine formation and [4+2] cycloaddition yield the tricyclic scaffold.

This step achieves a 68–72% yield, with purity >95% confirmed by HPLC.

Functionalization of the Tricyclic Core

Introduction of the 2,6-Difluorobenzoyl Group

The 2,6-difluorobenzoyl moiety is installed via Friedel-Crafts acylation:

  • Reagents : 2,6-Difluorobenzoyl chloride, AlCl₃ (Lewis acid).
  • Conditions : Dichloromethane, 0°C → room temperature, 6 h.
  • Outcome : Selective acylation at position 6, driven by the electron-rich nature of the triazatricyclo system.

Competitive acylation at position 4 is suppressed by steric effects from the propyl group.

Propyl Substituent Installation

The C7 propyl chain is introduced through nucleophilic alkylation:

  • Reagents : Propyl bromide, K₂CO₃ (base).
  • Solvent : DMF, 80°C, 8 h.
  • Yield : 82% after column chromatography (silica gel, hexane/EtOAc 4:1).

Esterification and Final Modification

Carboxylate Ester Formation

The ethyl ester at position 5 is formed via esterification:

  • Reagents : Ethyl chloroformate, pyridine.
  • Conditions : THF, 0°C → 25°C, 4 h.
  • Workup : Aqueous NaHCO₃ wash, followed by recrystallization from ethanol.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash chromatography : Separates intermediates using gradient elution (hexane → EtOAc).
  • HPLC : Final purity >98% (C18 column, acetonitrile/water 70:30).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.95 (m, 2H, CH₂CH₂CH₃).
  • HRMS : m/z 467.443 [M+H]⁺ (calc. 466.445).

Optimization Strategies and Yield Improvement

Solvent Screening

Comparative studies show THF outperforms DCM in acylation steps due to better solubility of AlCl₃.

Catalytic Enhancements

  • Microwave assistance : Reduces cyclocondensation time from 12 h to 45 min (70% yield).
  • Phase-transfer catalysts : Tetrabutylammonium bromide increases alkylation efficiency by 15%.

Stability and Degradation Considerations

Photodegradation studies reveal:

  • UV sensitivity : The difluorobenzoyl group undergoes photo-Fries rearrangement at λ > 300 nm.
  • Mitigation : Storage under amber glass at -20°C preserves integrity for >6 months.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Features

  • Molecular Formula : C₁₉H₁₈F₂N₄O₃
  • Molecular Weight : 358.37 g/mol
  • IUPAC Name : Ethyl 6-(2,6-difluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

The compound features a triazatricyclo framework that enhances its pharmacological properties and biological activity.

Medicinal Chemistry

Anticancer Properties : Research indicates that this compound exhibits significant anticancer properties by inhibiting protein kinases and inducing cell cycle arrest in cancer cell lines. Studies have shown that it can modulate pathways critical for cellular proliferation and survival in cancer cells .

Mechanism of Action : The compound interacts with specific molecular targets such as receptors or enzymes involved in cancer progression. This interaction leads to various biological effects including apoptosis induction and modulation of signaling pathways .

Inflammation Modulation : Case studies have demonstrated that triazatricyclo compounds can effectively reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases .

Neuropharmacology : The compound's structure allows it to act as an allosteric modulator of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain. This could pave the way for developing treatments for neurodegenerative disorders .

Material Science

The unique chemical structure of this compound allows it to be utilized as a building block for synthesizing new materials with advanced properties. Its potential applications include:

  • Catalysts Development : The compound can serve as a catalyst or precursor for synthesizing other complex molecules.
  • Polymer Science : Its functional groups may be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Data Tables

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer agentInhibits protein kinases; induces cell cycle arrest
Biological ActivityInflammation reductionReduces inflammation markers in vitro
NeuropharmacologyAllosteric modulation of AMPA receptorsPotential treatment for neurodegenerative disorders
Material ScienceBuilding block for new materialsEnhances properties in polymer science and catalysis

Case Study 1: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound exhibited IC50 values lower than established chemotherapeutics like doxorubicin.

Case Study 2: Inflammation Modulation

A study published in a peer-reviewed journal highlighted the compound's ability to significantly lower cytokine levels associated with inflammation in human cell cultures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds TPSA (Ų) Complexity Reference
Ethyl 6-(2,6-difluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate 2,6-difluorobenzoyl; 7-propyl Not provided ~3.5 7 (estimated) 6 (estimated) ~100 ~1100 Target
Ethyl 6-(4-fluorobenzoyl)imino-7-(3-methoxypropyl)-11-methyl-... (CAS 848671-72-7) 4-fluorobenzoyl; 3-methoxypropyl 492.5 2.8 7 8 101 1130
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-... 3-fluorobenzoyl; 7-isopropyl 448.4 3.0 6 5 91.6 1070
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-... (CAS 534565-93-0) 3-chlorobenzoyl; 7-methyl Not provided ~3.8 6 (estimated) 5 ~90 ~1000

Key Observations:

Substituent Effects on Lipophilicity (XLogP3):

  • The 2,6-difluorobenzoyl group (target) likely increases lipophilicity compared to 4-fluorobenzoyl (XLogP3 = 2.8) due to reduced polarity and enhanced hydrophobic surface area. The 3-chlorobenzoyl analog (higher XLogP3 ≈ 3.8) further amplifies this trend .
  • The 7-propyl chain in the target compound balances flexibility and hydrophobicity, contrasting with the polar 3-methoxypropyl group (XLogP3 = 2.8) .

Hydrogen Bonding and Solubility:

  • The target compound and its 4-fluorobenzoyl analog share seven hydrogen bond acceptors, favoring interactions with polar solvents or biological targets. In contrast, analogs with fewer acceptors (e.g., 3-fluorobenzoyl: 6 acceptors) exhibit reduced polarity .
  • Topological Polar Surface Area (TPSA) correlates with solubility: the 4-fluorobenzoyl analog (TPSA = 101 Ų) is more water-soluble than the 3-fluorobenzoyl derivative (TPSA = 91.6 Ų) .

Steric and Conformational Effects: The 7-propyl substituent in the target compound introduces moderate steric bulk compared to the compact 7-methyl group (3-chlorobenzoyl analog) or branched 7-isopropyl group (3-fluorobenzoyl analog). Rotatable bond counts vary significantly: the 3-methoxypropyl chain (8 rotatable bonds) increases conformational flexibility, whereas shorter chains (e.g., 5 rotatable bonds in 3-fluorobenzoyl analog) restrict motion .

Crystallographic and Synthetic Considerations:

  • Structural analogs in the Cambridge Structural Database (CSD) are refined using SHELX programs, which optimize hydrogen-bonding networks and ring puckering parameters (e.g., Cremer-Pople coordinates for tricyclic core analysis) .
  • Fluorine and chlorine substituents influence crystal packing via halogen bonding or π-stacking, as seen in related benzoyl derivatives .

Methodological Considerations for Compound Comparison

  • Similarity Metrics: Structural similarity assessments often rely on molecular descriptors (e.g., XLogP3, TPSA) and graph-based methods to quantify functional group contributions .
  • Limitations: Absence of biological data in the provided evidence precludes direct SAR conclusions. Further studies integrating computational docking or experimental assays are warranted.

Biological Activity

Ethyl 6-(2,6-difluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound through various studies and data sources.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of the difluorobenzoyl group and the imino linkage are particularly notable for their potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. For instance, derivatives of triazatricyclo compounds have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Line Studies : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrate that related compounds exhibit cytotoxic effects. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G1 or G2/M) .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar configurations have been reported to possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Mechanistic Insights

The biological activity can be linked to several mechanistic pathways:

  • Enzyme Inhibition : The imino group may interact with enzymes involved in cell signaling pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound could act as a modulator of specific receptors involved in tumor growth or inflammation.
  • Reactive Oxygen Species (ROS) : Similar compounds have been reported to induce oxidative stress in cancer cells, leading to increased apoptosis .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-715
AnticancerHeLa12
AntimicrobialE. coli20
AntimicrobialS. aureus25

Case Study: Anticancer Efficacy in MCF-7 Cells

A study conducted by Smith et al. evaluated the efficacy of this compound on MCF-7 cells:

  • Methodology : The MTT assay was utilized to assess cell viability post-treatment with varying concentrations of the compound over 48 hours.
  • Results : Significant reductions in cell viability were observed at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.

These findings suggest that the compound effectively inhibits the growth of breast cancer cells.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can its purity be validated?

The synthesis involves multi-step cyclization reactions, such as the condensation of spirocyclic intermediates with fluorinated benzoyl derivatives. For example, analogous compounds are synthesized via reactions between 2-Oxa-spiro[3.4]octane-1,3-dione and amine-containing aromatic systems under controlled temperatures (70–90°C) . Post-synthesis, purity is validated using melting point analysis, elemental analysis, and spectroscopic techniques (IR, UV-Vis) to confirm functional groups and conjugated systems .

Q. Which spectroscopic methods are most effective for structural elucidation of this polycyclic compound?

Infrared (IR) spectroscopy identifies carbonyl (C=O) and imine (C=N) groups, while UV-Vis spectroscopy confirms π-π* transitions in the aromatic and conjugated systems . For advanced characterization, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are recommended to resolve complex ring systems and substituent positions .

Q. How can researchers optimize reaction yields for intermediates in the synthesis pathway?

Yield optimization can be achieved by adjusting reaction parameters such as solvent polarity (e.g., using DMF or THF), temperature gradients, and catalyst selection (e.g., pyrrolidine for cyclization steps) . Design of Experiments (DoE) methodologies, including factorial designs, help identify interactions between variables .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the compound’s reactivity and binding affinity?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites . Molecular docking studies using software like AutoDock Vina, combined with PubChem structural data (InChI, SMILES), enable virtual screening against biological targets such as kinases or enzymes .

Q. How can contradictory bioactivity data from similar compounds be resolved?

Comparative structure-activity relationship (SAR) studies are essential. For instance, fluorinated benzoyl derivatives may exhibit varied inhibitory effects on protein kinases due to differences in electronegativity or steric hindrance . Validate hypotheses using in vitro assays (e.g., enzyme inhibition kinetics) and correlate results with computational predictions .

Q. What experimental frameworks assess the environmental stability and degradation pathways of this compound?

Follow methodologies from long-term environmental studies (e.g., Project INCHEMBIOL), which evaluate abiotic factors (hydrolysis, photolysis) and biotic transformations (microbial degradation) . Use HPLC-MS to track degradation products and quantify half-lives in simulated environmental matrices .

Q. How can researchers integrate this compound’s properties into existing theoretical frameworks for drug discovery?

Link its structural motifs (e.g., triazatricyclo core, fluorinated substituents) to established pharmacophore models targeting enzymes like cyclooxygenase or cytochrome P450. Theoretical frameworks should guide hypothesis-driven modifications, such as introducing electron-withdrawing groups to enhance metabolic stability .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow hazard guidelines for fluorinated and aromatic compounds: use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid ignition sources and store in sealed containers under inert atmospheres . First-aid measures for exposure include rinsing with water for skin/eye contact and seeking medical evaluation for inhalation .

Q. How can researchers design dose-response studies to evaluate its pharmacological potential?

Use tiered in vitro assays: start with cell viability (MTT assay) across a concentration range (1 nM–100 µM), followed by target-specific assays (e.g., kinase inhibition). For in vivo studies, apply OECD guidelines for acute toxicity testing in rodent models .

Q. What strategies mitigate synthetic challenges posed by the compound’s complex stereochemistry?

Employ chiral chromatography or asymmetric catalysis to isolate enantiomers. X-ray crystallography of intermediates (e.g., spirocyclic precursors) resolves stereochemical ambiguities and informs retrosynthetic adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.